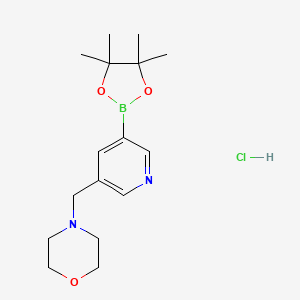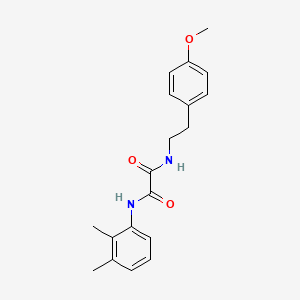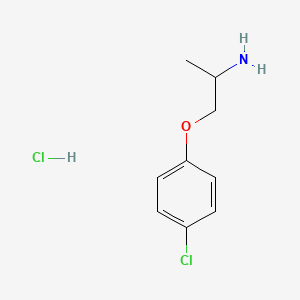![molecular formula C20H13Cl2N3O3 B2821121 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-44-8](/img/structure/B2821121.png)
1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole, commonly referred to as CBPCN, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound, meaning it has a ring structure composed of both carbon and nitrogen atoms. CBPCN has been used in a variety of studies, including those involving drug design, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Antitubercular Properties
The compound exhibits significant antitubercular properties, particularly in its activity against Mycobacterium tuberculosis. This is highlighted in studies where analogues of benzimidazoles, like the mentioned compound, show considerable potential as new antitubercular agents. The specific structure of these compounds plays a crucial role in their bactericidal properties, particularly when considering substitutions at various positions on the benzimidazole ring (Kim et al., 2009).
Antimicrobial and Anticancer Potential
Benzimidazole derivatives, including the compound , have shown promising results as antimicrobial and anticancer agents. A study synthesizing various benzimidazole derivatives, including those similar to the compound of interest, found potent antibacterial compounds against strains like MSSA and MRSA. These compounds also demonstrated significant activity against various cancer cells, indicating their potential as therapeutic agents in oncology (Pham et al., 2022).
Role in Organic Magnetic Materials
Benzimidazole-based compounds, particularly those with nitro groups, have been investigated for their roles in organic magnetic materials. The stability and structural features of these compounds, including their hydrogen bonding and crystal scaffolding, are crucial in determining their magnetic properties. This makes them potential candidates for applications in magnetic materials and related technologies (Ferrer et al., 2001).
Potential as Antiviral Agents
Some benzimidazole derivatives have shown effectiveness against viruses, including HIV. These compounds, through specific structural modifications, can significantly inhibit the viral cytopathic effect in infected cells, suggesting their potential as antiviral agents (Chimirri et al., 1991).
Antioxidant Activity
Benzimidazole derivatives have also been synthesized and evaluated for their antioxidant activity. These compounds, which include structures similar to the compound of interest, have shown promising results in scavenging free radicals, indicating their potential as antioxidants in pharmaceutical and healthcare applications (Archie et al., 2016).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-6-4-14(5-7-15)20-23-18-9-8-17(25(26)27)11-19(18)24(20)28-12-13-2-1-3-16(22)10-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKATVAXGKUJJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)




![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2821051.png)

![4-Cyclopropyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2821053.png)
![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)

![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2821057.png)

